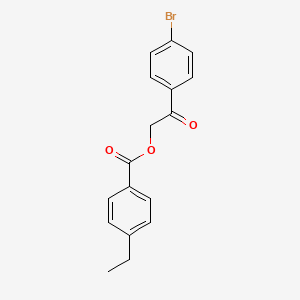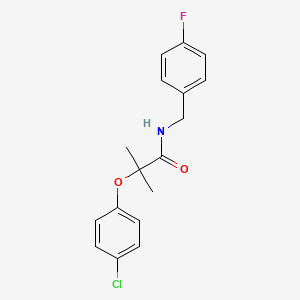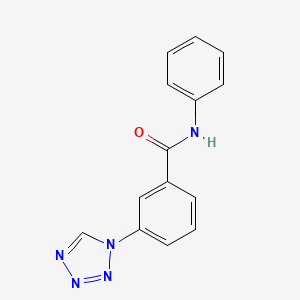![molecular formula C15H21ClN2O2 B5720881 N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide, also known as SR9011, is a synthetic compound that has gained attention in the scientific community for its potential applications in various research fields. This compound belongs to a class of compounds called Rev-Erb agonists, which are known to regulate circadian rhythms and metabolism.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide has been shown to have potential applications in various research fields such as circadian rhythm regulation, metabolism, and cancer research. In circadian rhythm regulation, this compound has been shown to regulate the expression of clock genes and improve sleep quality. In metabolism research, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Wirkmechanismus
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide acts as an agonist of the Rev-Erb nuclear receptor, which is a key regulator of circadian rhythms and metabolism. Rev-Erb regulates the expression of clock genes and metabolic genes, and this compound has been shown to increase the expression of Rev-Erb and its target genes. This leads to the regulation of circadian rhythms and metabolism, resulting in improved sleep quality and metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity, increase energy expenditure, and reduce body weight. This compound has also been shown to improve sleep quality and increase wakefulness in animal studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide in lab experiments is its specificity for the Rev-Erb nuclear receptor, which allows for targeted regulation of circadian rhythms and metabolism. This compound also has a high affinity for the receptor, making it a potent agonist. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to cause liver damage in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide. One direction is to investigate its potential therapeutic applications in metabolic disorders such as diabetes and obesity. Another direction is to investigate its potential as an anti-cancer agent. Further research is also needed to determine the optimal dosage and safety profile of this compound in humans. Additionally, research could be done to investigate the potential of this compound in other research fields such as neurodegenerative diseases and aging.
Synthesemethoden
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide involves the reaction of 3-chloro-4-morpholinylphenylacetic acid with 3-methylbutanoyl chloride in the presence of triethylamine and dichloromethane. The resulting compound is then purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(2)10-14(19)17-13-5-3-4-12(16)15(13)18-6-8-20-9-7-18/h3-5,11H,6-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHAKDNAHKNYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720818.png)
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5720838.png)
![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)
![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)



![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)

